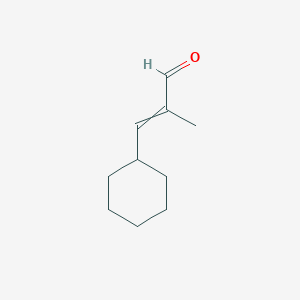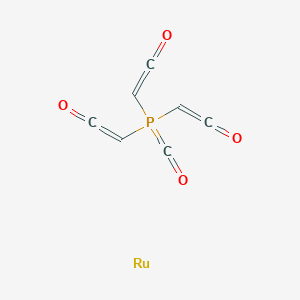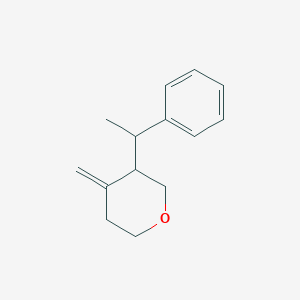
4-Methylidene-3-(1-phenylethyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylidene-3-(1-phenylethyl)oxane is an organic compound with a complex structure that includes a phenylethyl group and an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-3-(1-phenylethyl)oxane typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of oxindole with para-substituted aromatic aldehydes . The reaction conditions often include the use of a base such as piperidine in an ethanol solvent, and the reaction is carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylidene-3-(1-phenylethyl)oxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation techniques, often employing catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced hydrocarbons.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
4-Methylidene-3-(1-phenylethyl)oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Methylidene-3-(1-phenylethyl)oxane involves its interaction with specific molecular targets. For instance, its anticancer properties are attributed to its ability to inhibit VEGFR-2 and PDGFR, which are involved in angiogenesis . The compound’s structure allows it to bind to these receptors, blocking their activity and thereby inhibiting the growth of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromobenzylidene-1,3-dihydro-2H-indol-2-one
- 4-Chlorobenzylidene-1,3-dihydro-2H-indol-2-one
- 4-Methoxybenzylidene-1,3-dihydro-2H-indol-2-one
- 4-Methylbenzylidene-1,3-dihydro-2H-indol-2-one
- 4-Nitrobenzylidene-1,3-dihydro-2H-indol-2-one
Uniqueness
4-Methylidene-3-(1-phenylethyl)oxane is unique due to its specific structural features, such as the presence of a phenylethyl group and an oxane ring
Propiedades
Número CAS |
93414-34-7 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
4-methylidene-3-(1-phenylethyl)oxane |
InChI |
InChI=1S/C14H18O/c1-11-8-9-15-10-14(11)12(2)13-6-4-3-5-7-13/h3-7,12,14H,1,8-10H2,2H3 |
Clave InChI |
ZDIWCMUEENJGPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1COCCC1=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




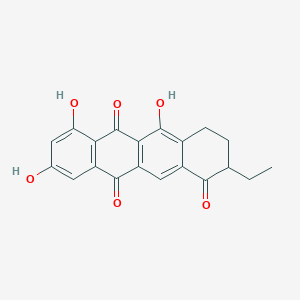
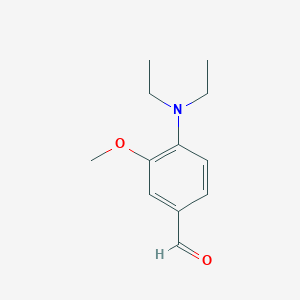
![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)

![N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14343902.png)
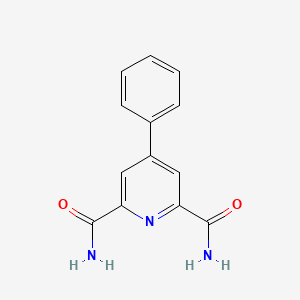

![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)
